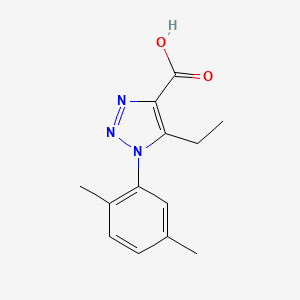![molecular formula C19H15Cl2N3O3S B4927105 N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide, also known as DPTB, is a small molecule compound that has been widely used in scientific research. It is a member of the thiazole family and has been shown to have potential therapeutic effects in various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide is not fully understood. However, it has been proposed that N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide targets multiple signaling pathways that are involved in cancer and inflammation. N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide inhibits the activity of protein kinases, including AKT and ERK, which are known to promote cell survival and proliferation. N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide also inhibits the NF-κB pathway, which is a key regulator of inflammation. Moreover, N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to modulate the expression of various genes that are involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to have various biochemical and physiological effects. It inhibits the activity of protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide also inhibits the NF-κB pathway, which is a key regulator of inflammation. Moreover, N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to modulate the expression of various genes that are involved in cell cycle regulation, apoptosis, and inflammation. In addition, N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide is its high potency and specificity. It has been shown to have significant therapeutic effects at low concentrations. Moreover, N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has low toxicity in vitro and in vivo, which makes it a promising candidate for further development. However, one of the limitations of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the mechanism of action of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide is not fully understood, which may hinder its further development.
Zukünftige Richtungen
There are several future directions for the research of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide. First, the mechanism of action of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide needs to be further elucidated. Second, the therapeutic potential of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide in other diseases, such as autoimmune diseases and neurodegenerative diseases, needs to be explored. Third, the development of more potent and soluble analogs of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide may enhance its therapeutic efficacy. Fourth, the in vivo pharmacokinetics and pharmacodynamics of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide need to be further evaluated. Finally, the combination of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide with other drugs or therapies may enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide involves a series of chemical reactions. The starting materials are 3,4-dichloroaniline, propyl bromide, 2-bromoacetic acid, and 4-nitrobenzoyl chloride. The reaction steps include the formation of thiazole ring, amide bond formation, and nitro group reduction. The final product is obtained in a yield of 60-70% and has a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been extensively studied for its potential therapeutic effects in cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide induces apoptosis, inhibits cell cycle progression, and suppresses the expression of oncogenes. In addition, N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has been tested in animal models of arthritis and colitis, and showed significant therapeutic effects.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-2-3-16-17(12-6-9-14(20)15(21)10-12)22-19(28-16)23-18(25)11-4-7-13(8-5-11)24(26)27/h4-10H,2-3H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDQCNAHAOQVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-carboxyphenyl)sulfonyl]terephthalic acid](/img/structure/B4927022.png)
![N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)
![N-benzyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4927039.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4927041.png)
![N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4927042.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B4927059.png)
![10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)

![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B4927082.png)

![2-[(4-methoxybenzoyl)amino]-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B4927101.png)

![2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)